molecular formula C10H9FN2O2 B2425400 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 953741-07-6

1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No. B2425400
M. Wt: 208.192
InChI Key: YCZCNWWMOUAKFV-UHFFFAOYSA-N
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Description

“1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione”, can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Applications

  • One-Pot Synthesis of β- and γ-Amino Acids : 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione has been used in the one-pot efficient synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), showcasing its utility in producing amino acids with high yields and purity (Cal et al., 2012).

  • Multicomponent Synthesis : This compound has been involved in the multicomponent synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones. This process includes a reaction with N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid, producing diastereoselectively 1-amino-4-aryl-2,5-dioxo-N3-aryl-3-pyrrolidine-carboxamides (Adib et al., 2011).

  • Creation of Dipeptide Analogues : The compound is used in synthesizing N-acylated, O-alkylated pyrrolin-2-ones, leading to dipeptide analogues that adopt a linear, extended conformation (Hosseini et al., 2006).

Biological and Medicinal Chemistry Applications

  • Anticonvulsant Activity : Derivatives of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione have been synthesized and tested for anticonvulsant activity. N-Mannich bases derived from this compound showed effectiveness in the maximal electroshock seizure test (MES) and subcutaneous pentylenetetrazole seizures test (scPTZ) (Obniska et al., 2012).

  • Inhibitory Agents for GABA-Transaminase : Specific derivatives of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione have shown potent in vitro inhibitory action against GABA-transaminase, a key enzyme in the GABA neurotransmitter metabolism (Patel et al., 2013).

  • Anti-Cancer and Anti-Inflammatory Properties : A study on 4-(pyrrolidine-2,5-dione-1-yl)phenol derived from 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione showed significant anti-inflammatory and anticancer activities. The compound inhibited the growth of HT-29 cancer cell lines and exhibited higher anti-inflammatory activity compared to standard COX-1 inhibitors (Zulfiqar et al., 2021).

  • Enhancement of Anticancer Drug Activity : The co-administration of a derivative of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione with other anticancer drugs showed a significant increase in activity against various murine tumors, indicating a potential synergistic effect (Ambaye et al., 2004).

  • Antioxidant Activity : N-Aminomethyl derivatives of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione have been synthesized and shown to possess antioxidant activity. This suggests potential therapeutic applications in oxidative stress-related conditions (Hakobyan et al., 2020).

Future Directions

The future directions in the research of “1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by altering the coordinating groups of the ligands to enhance their biological activity .

properties

IUPAC Name

1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZCNWWMOUAKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione

CAS RN

953741-07-6
Record name 1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione
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